
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate” is a chemical compound with the molecular formula C17H13NO4 . It is a derivative of isoindoline-1,3-dione .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . Another example is the reaction of 4-aminobenzoic acid with N-(chloromethyl)phthalimide in the presence of a base such as triethylamine to form N-(4-aminobenzoyl)phthalimide.Molecular Structure Analysis
The crystal structure of a similar compound, 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium 2-carboxybenzoate, has been reported . The asymmetric unit contains a salt formed via one molecule of 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)pyridine-1-ium and one molecule of 2-carboxybenzoate .Chemical Reactions Analysis
In the synthesis of similar compounds, various chemical reactions are involved. For example, the compound 3 was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions . Another example is the reaction of Propyl N-(4-aminobenzoyl)phthalimide with 1,3-dioxoisoindoline-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form Propyl 4-(((1,3-dioxoisoindolin-2-yl)methyl)amino)benzoate.科学的研究の応用
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives have shown promise in pharmaceutical research. Researchers explore their potential as therapeutic agents due to their structural versatility and reactivity. These compounds can serve as building blocks for designing novel drugs with specific biological activities .
Photochromic Materials
Photochromic compounds change color upon exposure to light. Isoindoline-1,3-dione derivatives have been studied for their photochromic behavior, which has applications in optical devices, sensors, and smart materials.
作用機序
Target of Action
Similar compounds have been reported to interact withγ-aminobutyric acid (GABA) receptors and cytochrome P450 enzymes . These targets play crucial roles in neurological functions and metabolic processes, respectively.
Mode of Action
It’s suggested that the compound may bind to its targets and modulate their activity . For instance, interaction with GABA receptors could influence neuronal excitability, while interaction with cytochrome P450 enzymes could affect the metabolism of various substances within the body .
Biochemical Pathways
Given its potential interaction with gaba receptors and cytochrome p450 enzymes, it may influenceneurotransmission pathways and metabolic pathways , respectively . These effects could lead to downstream changes in neuronal activity and the metabolism of various substances.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver (often involving cytochrome p450 enzymes), and excreted via the kidneys .
Result of Action
Based on its potential targets, it could potentially modulate neuronal activity (via gaba receptors) and influence the metabolism of various substances (via cytochrome p450 enzymes) . These effects could have implications for conditions such as epilepsy and certain metabolic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can influence how an individual responds to the compound .
将来の方向性
The future directions for “4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate” and similar compounds could involve further studies to investigate their impact on the survival of blood cancer cells, particularly against Raji cells . Additionally, the essential structural features responsible for interaction with receptor site are established within a suggested pharmacophore , which could guide the design of new compounds with improved biological activities.
特性
IUPAC Name |
[4-(1,3-dioxoisoindol-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)22-12-9-7-11(8-10-12)18-16(20)13-5-3-4-6-14(13)17(18)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMQUZXRWROMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

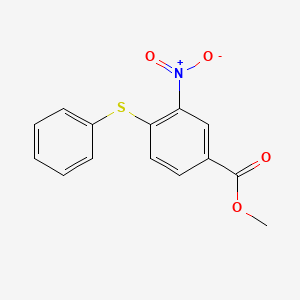
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)
![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)
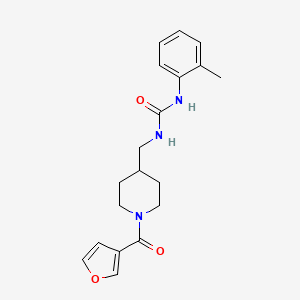

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)
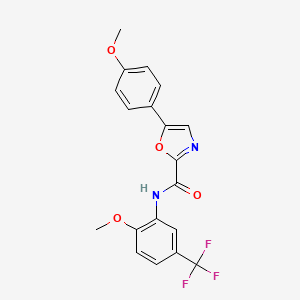
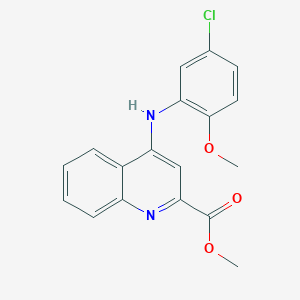
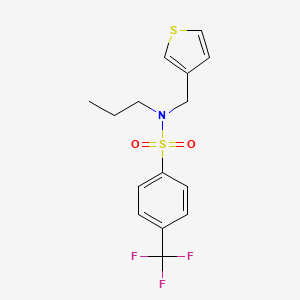
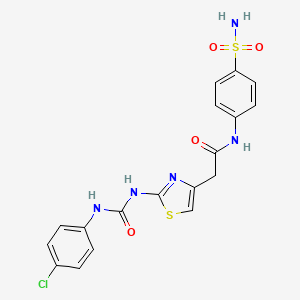
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
